Tetrachloromuconic acid
Description
Contextualization within Halogenated Aliphatic Carboxylic Acids Research
Halogenated aliphatic carboxylic acids are organic acids that contain one or more halogen atoms. The presence and number of these halogens can significantly alter the chemical and physical properties of the parent molecule. Research in this area often focuses on their environmental fate, toxicity, and potential for synthetic applications. Tetrachloromuconic acid, with its four chlorine atoms, is a subject of interest for understanding the behavior of highly chlorinated organic acids in various systems.
Significance as an Intermediate in Environmental Biotransformation Pathways
This compound has been identified as a key intermediate in the microbial degradation of several persistent organic pollutants. For instance, the bacterium Pseudomonas chlororaphis RW71 can break down 1,2,3,4-tetrachlorobenzene (B165215), and in the process, this compound is formed. researchgate.netnih.gov This occurs through a chlorocatechol pathway, where tetrachlorocatechol (B74200) is converted to this compound. researchgate.netnih.gov The compound's high instability often leads to its detection as its more stable cyclized product, 2,3,5-trichlorodienelactone, especially under acidic conditions. researchgate.netnih.gov Its formation is a critical step in the detoxification and mineralization of these hazardous compounds in the environment. nih.gov The biotransformation process involves several enzymatic reactions, and understanding these pathways is crucial for developing bioremediation strategies for contaminated sites. nih.gov
Research has also pointed to this compound as a metabolite in the degradation of pentachlorophenol (B1679276) (PCP), a widely used pesticide. who.intpops.int The breakdown of hexachlorobenzene (B1673134) (HCB), another significant environmental pollutant, can also proceed through pathways that may involve the formation of this compound. nih.govmdpi.com
Relevance in Synthetic Organic Chemistry
Beyond its environmental role, this compound and its derivatives have potential applications in synthetic organic chemistry. The reactivity of its carbon-carbon double bonds and carboxylic acid groups makes it a candidate for various chemical transformations. For example, the reaction of tetrachloro-o-benzoquinone with aqueous sodium hydroxide (B78521) results in a disproportionation reaction to form this compound and tetrachlorocatechol. researchgate.net
A significant area of interest is the potential conversion of muconic acids to adipic acid, a key component in the production of nylon. nih.govxmu.edu.cnnih.gov While much of the research has focused on the hydrogenation of cis,cis-muconic acid, the chemistry of its chlorinated counterparts like this compound could offer pathways to novel materials or alternative synthetic routes. The development of efficient catalytic systems for such transformations remains an active area of research. rsc.orgorganic-chemistry.org
Properties
Molecular Formula |
C6H2Cl4O4 |
|---|---|
Molecular Weight |
279.9 g/mol |
IUPAC Name |
(2E,4E)-2,3,4,5-tetrachlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H2Cl4O4/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h(H,11,12)(H,13,14)/b3-1+,4-2+ |
InChI Key |
OPEJMVTXTHBTBS-ZPUQHVIOSA-N |
SMILES |
C(=C(C(=O)O)Cl)(C(=C(C(=O)O)Cl)Cl)Cl |
Isomeric SMILES |
C(=C(/Cl)\C(=O)O)(\Cl)/C(=C(\Cl)/C(=O)O)/Cl |
Canonical SMILES |
C(=C(C(=O)O)Cl)(C(=C(C(=O)O)Cl)Cl)Cl |
Origin of Product |
United States |
Formation Pathways of Tetrachloromuconic Acid
Biogenic Formation Mechanisms
The biological generation of tetrachloromuconic acid occurs primarily through the metabolic activities of bacteria that break down complex chlorinated aromatic molecules. These pathways involve a series of enzymatic reactions that transform persistent environmental pollutants into simpler, less harmful substances.
From Chlorinated Aromatic Precursors
Microorganisms have evolved specific pathways to utilize chlorinated aromatic compounds as a source of carbon and energy. These pathways often converge on the formation of chlorinated catechols, which are then further processed.
In the microbial degradation of several highly chlorinated benzenes and phenols, tetrachlorocatechol (B74200) emerges as a critical intermediate compound. nih.govnih.gov Bacteria capable of mineralizing these pollutants convert them into tetrachlorocatechol, which then serves as the direct precursor for the formation of this compound. nih.govresearchgate.net The transformation of tetrachlorocatechol is a pivotal step, leading to the opening of the aromatic ring structure. nih.gov
The bacterium Pseudomonas chlororaphis RW71 is capable of using 1,2,3,4-tetrachlorobenzene (B165215) as its sole source of carbon and energy. nih.govnih.gov The degradation process begins with an initial attack on the aromatic ring by a dioxygenase enzyme, which leads to the formation of a dihydrodiol that subsequently rearomatizes to form tetrachlorocatechol. nih.govresearchgate.net This tetrachlorocatechol is then cleaved to yield this compound, which is further metabolized through the chlorocatechol pathway. nih.govresearchgate.net The identification of this compound and its subsequent degradation products confirms this metabolic route. nih.govnih.gov
Pentachlorophenol (B1679276) (PCP), a widely used pesticide, can also be a precursor for this compound. nih.govwho.intpops.int Certain microorganisms, such as those belonging to the genus Sphingomonas, have been shown to degrade PCP. nih.gov While the complete pathway can vary, studies have identified this compound as one of the transformation products during the metabolism of pentachlorophenol. who.intpops.int
Degradation of 1,2,3,4-Tetrachlorobenzene
Role of Dioxygenase Enzymes in Aromatic Ring Cleavage
Dioxygenase enzymes are fundamental to the biogenic formation of this compound. These enzymes catalyze the incorporation of both atoms of molecular oxygen into their substrate, which is the crucial step for cleaving the stable aromatic ring of chlorinated catechols. nih.govfrontiersin.org This ring-cleavage reaction converts the cyclic aromatic compound into a linear aliphatic acid. sspb.org.cnnih.gov
The specific enzyme responsible for converting tetrachlorocatechol to this compound is chlorocatechol 1,2-dioxygenase. nih.govnih.gov This enzyme catalyzes the ortho-cleavage of the aromatic ring of tetrachlorocatechol, breaking the bond between the two hydroxyl-bearing carbon atoms. nih.govsspb.org.cn In P. chlororaphis RW71, a specialized chlorocatechol 1,2-dioxygenase, known as TetC, has been identified. nih.gov While this enzyme shows very high activity towards less chlorinated catechols like 3-chlorocatechol, it also transforms the highly chlorinated tetrachlorocatechol at a significant, albeit lower, rate. nih.govnih.govnih.gov This activity is a rate-limiting but essential step in the degradation pathway of compounds like 1,2,3,4-tetrachlorobenzene. nih.govsspb.org.cn
Research Data on Chlorocatechol 1,2-Dioxygenase (TetC) Activity
The following table summarizes the relative activity of the Chlorocatechol 1,2-Dioxygenase from Pseudomonas chlororaphis RW71 with different substrates.
| Substrate | Relative Activity/Transformation Rate | Reference |
| 3-Chlorocatechol | Extraordinarily High | nih.govnih.gov |
| Other Chlorocatechols | High | nih.govnih.gov |
| Tetrachlorocatechol | Low but significant | nih.govnih.govnih.gov |
| Catechol | Base for comparison | nih.govnih.gov |
Chlorocatechol 1,2-Dioxygenase Activity
Microbial Consortia Involved in Formation Processes
While pure cultures like Pseudomonas chlororaphis RW71 are capable of the complete degradation pathway leading to and from this compound, the breakdown of complex pollutants in the environment is often accomplished by microbial consortia. researchgate.netnih.govfrontiersin.org In a consortium, different microbial species work synergistically, with the metabolic products of one organism serving as the substrate for another. frontiersin.org
The degradation of highly chlorinated aromatic compounds often begins with initial attacks by one group of microorganisms that transform the parent pollutant into intermediate compounds like chlorocatechols. epa.govwur.nl These intermediates can then be funneled into the metabolic pathways of other specialized bacteria. For instance, a consortium could involve bacteria that convert a complex chlorinated pesticide into tetrachlorocatechol, which is then mineralized by organisms like P. chlororaphis RW71 via the this compound pathway. nih.govepa.gov
Bacterial consortia are often more robust and efficient than single strains for bioremediation, as they can exhibit enhanced metabolic capabilities and greater tolerance to toxic compounds and fluctuating environmental conditions. frontiersin.orgresearchgate.net While specific consortia focused solely on this compound formation are not extensively detailed, the principle of microbial collaboration is central to the environmental breakdown of pollutants from which this acid is derived. epa.govmdpi.com
Abiotic and Chemical Synthesis Routes
Peracetic Acid Oxidation of Tetrachlorocatechol
A common and direct laboratory method for synthesizing this compound is through the oxidation of tetrachlorocatechol using peracetic acid. nih.gov This chemical oxidation cleaves the aromatic ring of the catechol substrate to yield the corresponding muconic acid.
This method has been successfully used to prepare standards of this compound for research purposes, such as for the identification of metabolites in microbial degradation studies. nih.gov The oxidation of various catechols with peracetic acid in an acetic acid solvent has been shown to produce muconic acids in yields ranging from 30-83%. scholaris.ca
Cannizzaro-Type Disproportionation of Tetrachloro-o-benzoquinone
This compound can be synthesized via a Cannizzaro-type disproportionation reaction. This reaction involves treating tetrachloro-o-benzoquinone with a strong base, such as aqueous sodium hydroxide (B78521). researchgate.netcdnsciencepub.com
In this reaction, two molecules of the quinone (which can be considered a non-enolizable diketone) react. One molecule is oxidized to form this compound, while the other is reduced to form tetrachlorocatechol. researchgate.netcdnsciencepub.com This disproportionation provides a pathway to the acid from a different type of precursor than the direct oxidation of tetrachlorocatechol. The this compound produced via this route has been isolated and identified by converting it to its more stable cyclized lactone, which was then esterified and characterized using X-ray crystallography. researchgate.netcdnsciencepub.com
Table 2: Abiotic Synthesis of this compound
| Reaction Type | Reactant(s) | Reagent(s) | Product(s) | References |
|---|---|---|---|---|
| Ring-Cleavage Oxidation | Tetrachlorocatechol | Peracetic Acid | This compound | nih.gov |
| Cannizzaro-Type Disproportionation | Tetrachloro-o-benzoquinone | Aqueous Sodium Hydroxide | This compound and Tetrachlorocatechol | researchgate.net, cdnsciencepub.com |
Other Synthetic Methodologies and Chemical Transformations
Beyond the well-documented peracetic acid oxidation and Cannizzaro-type reaction, other specific synthetic methodologies for this compound are not widely reported in the surveyed literature. Research into the reactions of related compounds, such as o-chloranil (tetrachloro-o-benzoquinone), shows that it can be used as a versatile starting material for a variety of novel polychlorinated compounds under different reaction conditions. researchgate.net However, these syntheses are aimed at producing different classes of molecules. One brief report mentions the preparation of this compound in different electrolytes, but provides insufficient detail for a full description of the methodology. cia.gov Therefore, the primary established abiotic routes remain the oxidation of tetrachlorocatechol and the disproportionation of tetrachloro-o-benzoquinone.
Microbial and Enzymatic Biotransformation of Tetrachloromuconic Acid
Biodegradation Pathways and Mechanisms
The biodegradation of tetrachloromuconic acid is a key step in the breakdown of more complex chlorinated compounds, such as 1,2,3,4-tetrachlorobenzene (B165215). researchgate.netnih.gov This process is part of a broader chlorocatechol pathway, which ultimately leads to the mineralization of these persistent pollutants. researchgate.netnih.gov
Microorganisms Capable of this compound Transformation
Several bacterial species have been identified with the ability to degrade chlorinated aromatic hydrocarbons, which involves the transformation of intermediates like this compound.
Pseudomonas species are well-known for their metabolic versatility and their capacity to degrade a wide range of organic compounds, including chlorinated ones. frontiersin.org Strains within this genus possess the necessary enzymatic machinery to initiate the breakdown of complex chlorinated molecules into simpler, less toxic substances. researchgate.netnih.gov For instance, the degradation of 1,2,3,4-tetrachlorobenzene by Pseudomonas chlororaphis involves the formation of tetrachlorocatechol (B74200), which is then converted to this compound. researchgate.netnih.gov
The bacterial strain Pseudomonas chlororaphis RW71 has been specifically identified for its ability to mineralize 1,2,3,4-tetrachlorobenzene, using it as a sole source of carbon and energy. researchgate.netnih.govnih.gov This strain exhibits a functional chlorocatechol pathway, which includes the transformation of this compound. researchgate.netnih.govnih.gov The degradation process in RW71 is initiated by a dioxygenase that converts 1,2,3,4-tetrachlorobenzene to tetrachlorocatechol. researchgate.netnih.govnih.gov Subsequently, a chlorocatechol 1,2-dioxygenase acts on tetrachlorocatechol to produce this compound. researchgate.netnih.gov
Table 1: Microorganisms and Their Role in this compound Transformation
| Microorganism | Role in Degradation | Key Pathway | Source |
| Pseudomonas chlororaphis RW71 | Mineralizes 1,2,3,4-tetrachlorobenzene via this compound intermediate. | Chlorocatechol Pathway | researchgate.netnih.govnih.gov |
Pseudomonas Species and Their Role
Enzymatic Steps in Downstream Metabolism
Once formed, this compound undergoes further enzymatic transformations to continue the degradation cascade.
In the degradation pathway, this compound is converted to 2,3,5-trichlorodienelactone. researchgate.netnih.gov This transformation is a cycloisomerization reaction. nih.gov In laboratory analyses using acidic conditions for HPLC, this compound is often detected as its more stable cyclic product, 2,3,5-trichlorodienelactone. researchgate.netnih.gov The enzyme responsible for this conversion in P. chlororaphis RW71 is a cycloisomerase. nih.gov
Following the formation of 2,3,5-trichlorodienelactone, the metabolic pathway continues with the action of a dienelactone hydrolase. nih.gov This enzyme catalyzes the conversion of 2,3,5-trichlorodienelactone to 2,3,5-trichloromaleyl acetic acid. researchgate.netnih.gov Further downstream, 2,3,5-trichloromaleyl acetic acid is metabolized to 2,4-dichloro-3-oxoadipic acid. researchgate.netnih.gov These sequential enzymatic steps are crucial for the complete breakdown of the chlorinated aromatic ring structure, eventually leading to intermediates of central metabolism like the tricarboxylic acid (TCA) cycle. nih.gov
Table 2: Enzymatic Steps in the Degradation of this compound
| Precursor | Enzyme | Product | Source |
| Tetrachlorocatechol | Chlorocatechol 1,2-dioxygenase | This compound | researchgate.netnih.gov |
| This compound | Cycloisomerase | 2,3,5-Trichlorodienelactone | nih.gov |
| 2,3,5-Trichlorodienelactone | Dienelactone hydrolase | 2,3,5-Trichloromaleyl acetic acid | researchgate.netnih.gov |
| 2,3,5-Trichloromaleyl acetic acid | Not specified | 2,4-Dichloro-3-oxoadipic acid | researchgate.netnih.gov |
Integration into Central Metabolic Cycles (e.g., Krebs Cycle)
The biodegradation of this compound is a key step within the modified ortho-cleavage pathway, which channels chlorinated aromatic compounds into central metabolism. Following its formation from the ring cleavage of tetrachlorocatechol, this compound is enzymatically converted through a series of reactions. These steps systematically remove chlorine atoms and modify the carbon backbone.
In organisms like Pseudomonas chlororaphis RW71, the pathway proceeds through intermediates such as 2,3,5-trichlorodienelactone, 2,3,5-trichloromaleyl acetic acid, and 2,4-dichloro-3-oxoadipic acid. researchgate.net The ultimate goal of this catabolic sequence is to produce compounds that can enter the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. The final products of the pathway are typically succinyl-CoA and acetyl-CoA. mdpi.comkhanacademy.org These molecules are universal intermediates in cellular metabolism; acetyl-CoA condenses with oxaloacetate to initiate the TCA cycle, while succinyl-CoA enters the cycle directly. nih.govlibretexts.org By funneling the carbon skeletons of these complex chlorinated pollutants into the TCA cycle, microorganisms can generate energy (in the form of ATP, NADH, and FADH₂) and essential biosynthetic precursors. khanacademy.orgnih.govnih.gov
Enzyme Kinetics and Substrate Specificity in Transformation
The enzymatic transformation of this compound begins with the action of a chlorocatechol 1,2-dioxygenase, which acts on the precursor, tetrachlorocatechol. The kinetics of these enzymes reveal a broad substrate specificity, which is crucial for the degradation of highly chlorinated compounds.
For instance, the chlorocatechol 1,2-dioxygenase (TetC) from Pseudomonas chlororaphis RW71 has been shown to act on a variety of chlorinated catechols. While its activity is highest towards 3-chlorocatechol, it retains a significant, albeit lower, activity towards the highly substituted tetrachlorocatechol, which it converts to this compound. researchgate.netnih.gov This demonstrates an adaptation of the enzyme to accommodate bulky chlorine substituents. The subsequent enzyme in the pathway, chloromuconate cycloisomerase (TetD), then specifically recognizes the this compound product to continue the degradation sequence. nih.gov The efficiency of these enzymatic steps is critical for preventing the accumulation of toxic intermediates and ensuring a smooth flow through the catabolic pathway.
Table 1: Relative Activity of Chlorocatechol 1,2-Dioxygenase from P. chlororaphis RW71 with Different Substrates Activity relative to catechol, which is set at 1.0. Data sourced from studies on crude cell extracts. researchgate.net
| Substrate | Relative Activity |
| Catechol | 1.0 |
| 3-Chlorocatechol | 2.6 |
| 4-Chlorocatechol | 1.8 |
| 3,5-Dichlorocatechol | 1.9 |
| Tetrachlorocatechol | >0 (Significant but low rate) |
Molecular and Genetic Aspects of Biodegradation
Genes Encoding Key Enzymes in the Chlorocatechol Pathway
The enzymes responsible for the degradation of tetrachlorocatechol and the subsequent transformation of this compound are encoded by specific gene clusters. These clusters are often located on plasmids, which facilitates their transfer between different bacterial species. nih.gov A well-studied example is the tet gene cluster found in Pseudomonas chlororaphis RW71. nih.gov This cluster is organized as an operon and includes the genes for the core enzymes of the modified ortho-cleavage pathway.
These gene clusters show remarkable conservation in their organization across different bacterial strains and plasmids, such as the tfd genes on plasmid pJP4, the tcb genes on plasmid pP51, and the clc genes on plasmid pAC27. mdpi.comnih.gov This evolutionary relationship highlights a common ancestral pathway for chlorocatechol degradation. mdpi.com
Table 2: Key Genes and Their Functions in the Tetrachlorocatechol Degradation Pathway
| Gene | Encoded Enzyme | Function in the Pathway | Source Example |
| tetC / tfdC | Chlorocatechol 1,2-Dioxygenase | Cleaves the aromatic ring of tetrachlorocatechol to form this compound. | P. chlororaphis RW71 nih.gov |
| tetD / tfdD | Chloromuconate Cycloisomerase | Converts this compound to a dienelactone. | P. chlororaphis RW71 nih.gov |
| tetE / tfdE | Dienelactone Hydrolase | Hydrolyzes the dienelactone intermediate. | P. chlororaphis RW71 nih.gov |
| tetF / tfdF | Maleylacetate (B1240894) Reductase | Reduces the resulting maleylacetate derivative, preparing it for entry into the TCA cycle. | P. chlororaphis RW71 nih.gov |
| tetR / cbnR | Transcriptional Regulator | Controls the expression of the degradation operon. | P. chlororaphis RW71 nih.gov, R. eutropha NH9 nih.gov |
Transcriptional Regulation and Induction by this compound
The expression of the genes involved in this compound metabolism is tightly regulated to ensure that the enzymes are produced only when their substrate is present. This control is primarily exerted at the transcriptional level by regulatory proteins. nih.gov In many cases, these are LysR-type transcriptional regulators (LTTRs), such as TetR and CbnR, whose genes are often located adjacent to the degradative operon they control and are transcribed in the opposite direction. nih.govnih.gov
The induction mechanism typically involves the product of the first enzymatic reaction acting as the effector molecule that activates the transcriptional regulator. In the context of the chlorocatechol pathway, it is the muconic acid derivatives that serve as inducers. nih.gov For example, 2,4-dichloromuconate (B1257683) is known to induce the expression of the tfdCDEF genes. nih.gov By analogy, it is strongly suggested that this compound itself functions as the specific inducer for the tet gene cluster in P. chlororaphis RW71, signaling the presence of tetrachlorocatechol and the need for the degradation pathway. nih.gov This ensures that the cell efficiently synthesizes the necessary enzymes in response to the pollutant.
Enzyme Expression Systems for Research (e.g., Escherichia coli BL21 (DE3) harboring tfdC or tetC genes)
To study the function, structure, and kinetics of individual enzymes from the chlorocatechol pathway, researchers frequently use heterologous expression systems. Escherichia coli, particularly the BL21(DE3) strain, is a widely used host for this purpose. nih.govscielo.brembl.org This strain is favored because it is deficient in certain proteases (Lon and OmpT), which reduces the degradation of the foreign protein. embl.org Furthermore, it contains the gene for T7 RNA polymerase under the control of an IPTG-inducible promoter, allowing for high-level, controlled expression of a target gene cloned into a suitable vector (e.g., a pET vector). embl.orgnih.gov
Scientists have successfully cloned genes such as tetC from P. chlororaphis RW71 into expression vectors and transformed them into E. coli BL21(DE3). nih.gov This process enables the production of large quantities of a single, purified enzyme. The purified enzyme can then be used for detailed biochemical characterization, including determining its substrate specificity, reaction kinetics, and crystal structure, without interference from other proteins present in the original organism. nih.govscielo.br
Chemical Reactivity and Transformation of Tetrachloromuconic Acid
Tetrachloromuconic acid is a chlorinated dicarboxylic acid that serves as an intermediate in the microbial degradation of certain chlorinated aromatic compounds. Its chemical behavior is characterized by a high propensity for intramolecular reactions and susceptibility to various transformations depending on the chemical environment.
Advanced Analytical Methodologies for Tetrachloromuconic Acid Research
Chromatographic Separation Techniques
Chromatography is fundamental to isolating tetrachloromuconic acid and its related metabolites from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the principal techniques used, each offering distinct advantages for metabolite profiling and structural verification.
High-performance liquid chromatography (HPLC) is a cornerstone for analyzing the metabolic pathways involving this compound. wikipedia.orgbiorxiv.org It is particularly effective for separating water-soluble, non-volatile compounds from aqueous samples, such as bacterial culture supernatants. nih.govspringernature.com In the context of this compound research, reversed-phase HPLC is commonly used to profile the suite of metabolites produced during the degradation of compounds like 1,2,3,4-tetrachlorobenzene (B165215) by bacteria such as Pseudomonas chlororaphis RW71. nih.govresearchgate.net
A significant challenge in the HPLC analysis of this compound is its instability under the acidic conditions often required for separation. nih.govnih.gov The acid readily undergoes on-column cycloisomerization to form the more stable cyclic product, 2,3,5-trichlorodienelactone. nih.govresearchgate.net Therefore, the detection of this compound is often accomplished by quantifying this lactone product after deliberate acidification of the sample prior to injection, which ensures a single, distinct chromatographic peak. nih.govnih.gov
Research findings have detailed specific HPLC conditions for such analyses. For example, using a reversed-phase C18 or RP-8 column with a mobile phase consisting of a methanol (B129727) and acidified water gradient allows for the separation of this compound (as its lactone), its precursor tetrachlorocatechol (B74200), and other related metabolites. nih.govresearchgate.net
| Compound | Retention Time (min) | HPLC Conditions |
|---|---|---|
| Tetrachloro-cis,cis-muconic acid | 1.4 | Column: Lichrospher 100 RP-8. Mobile Phase: 63% (vol/vol) methanol in water with 0.1% (wt/vol) ortho-phosphoric acid. Flow rate: 1.0 ml/min. |
| 2,3,5-Trichlorodienelactone | 1.6 | |
| 2,3,5-Trichloromaleylacetic acid | 2.9 | |
| Tetrachlorocatechol | 9.4 |
Gas chromatography-mass spectrometry (GC-MS) serves as the "gold standard" for the definitive structural confirmation of this compound. wikipedia.org This powerful technique combines the high-resolution separation capabilities of gas chromatography with the precise mass detection of mass spectrometry to provide detailed molecular information. nist.govjeol.com Since this compound is a non-volatile organic acid, a derivatization step is required to increase its volatility for GC analysis. nih.govresearchgate.net
The most common derivatization method is methylation, typically using diazomethane (B1218177). nih.gov This process converts the carboxylic acid groups into methyl esters. The resulting dimethylated this compound is sufficiently volatile to be analyzed by GC-MS. The mass spectrum of the derivatized compound provides a unique fragmentation pattern and a molecular ion peak that confirms its elemental composition and structure. nih.govresearchgate.net For instance, the dimethyl ester of this compound has been identified by a characteristic, albeit low-intensity, molecular ion peak (m/z = 306). nih.gov This analytical step is crucial for unequivocally proving the formation of this compound as an intermediate in a given biochemical pathway. nih.gov
| Analyte | Derivatization Method | Key Mass Spectrum Feature | Purpose |
|---|---|---|---|
| This compound | Methylation with diazomethane to form dimethyl tetrachloromuconate | Molecular Ion (M⁺) at m/z = 306 | Unambiguous structural confirmation |
The effective separation of this compound and other chlorinated organic acids relies heavily on the careful selection and optimization of the HPLC stationary and mobile phases. mastelf.comshimadzu.com The choice of column (stationary phase) and solvent system (mobile phase) dictates the retention, resolution, and selectivity of the analysis. mdpi.comnih.gov
For analytes like this compound, reversed-phase chromatography is a common choice, utilizing a nonpolar stationary phase (e.g., octadecylsilane, C18) and a polar mobile phase. shimadzu.comprotocols.io The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, with an acidic modifier such as formic acid or phosphoric acid. nih.govprotocols.io The acid serves to suppress the ionization of the carboxylic acid groups, improving peak shape and retention on the reversed-phase column. mastelf.com
However, for complex mixtures of highly chlorinated compounds, standard C18 columns may not provide adequate separation. oup.com In such cases, stationary phases with different polarities may be required. For GC-MS analysis, the choice of a higher polarity column, such as a DB-17MS, has been shown to be more suitable for separating various chlorinated compounds compared to less polar columns where adsorption can be an issue. oup.comoup.com
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Rationale / Application |
|---|---|---|---|
| Reversed-Phase HPLC | C18 (RP-18) or C8 (RP-8) | Acidified water/methanol or water/acetonitrile gradient | Good retention and separation of polar organic acids and their metabolites. nih.govprotocols.io |
| Ion Exclusion HPLC | H⁺ form cation exchange polymer | Acidic aqueous solution (e.g., dilute H₂SO₄) | Separates acids based on pKa and size; widely used for organic acid analysis. shimadzu.com |
| Gas Chromatography (GC) | Mid- to high-polarity columns (e.g., DB-17MS) | Inert gas (e.g., Helium, Hydrogen) | Improves separation of highly chlorinated analytes by reducing column adsorption. oup.comoup.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for elucidating the structural properties of this compound and for monitoring its formation in real-time. nih.gov X-ray crystallography provides unparalleled detail on solid-state structures, while UV spectroscopy offers a dynamic view of enzymatic reactions.
X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of a molecule in its crystalline form. wikipedia.orgpan.pl While a crystal structure for this compound itself has not been reported, likely due to its instability, the technique has been successfully applied to its biological derivatives, namely the enzymes that catalyze its transformation. iucr.orgnih.gov
Specifically, the crystal structures of chloromuconate cycloisomerases, the enzymes that convert chlorinated muconic acids into dienelactones, have been solved. iucr.orgebi.ac.ukrcsb.org These studies provide critical insights into the enzyme's active site and the structural basis for its substrate specificity, which extends to compounds like this compound. nih.govrcsb.org By analyzing the enzyme's structure, researchers can infer how substrates such as this compound bind and are positioned for catalysis. For example, the structure of chloromuconate cycloisomerase from Alcaligenes eutrophus was determined at 3 Å resolution, revealing key differences in the active site compared to its non-chlorinated homologue, which explain its altered substrate specificity. iucr.orgnih.gov
| Enzyme (Derivative) | Source Organism | Resolution | Space Group | Significance |
|---|---|---|---|---|
| Chloromuconate Cycloisomerase | Alcaligenes eutrophus JMP134 | 3.0 Å | I4 (later re-evaluated as I422 iucr.org) | Reveals structural basis for substrate specificity towards chlorinated muconic acids. |
In situ Ultraviolet (UV) spectroscopy is a valuable tool for monitoring the progress of enzymatic reactions in real-time. ipinnovative.commdpi.com This non-destructive technique measures the change in absorbance of light in the UV range (typically 200-400 nm) as a reaction proceeds. nih.gov It is particularly useful for tracking reactions where the substrate and product have distinct absorption spectra. ipinnovative.com
In the study of this compound, in situ UV spectroscopy has been used to monitor the enzymatic conversion of tetrachlorocatechol by the enzyme catechol 1,2-dioxygenase. nih.gov By recording overlay spectra at regular time intervals, researchers can observe the decrease in the tetrachlorocatechol peak and the simultaneous emergence of the peak corresponding to this compound. nih.gov This method provides direct evidence of the enzymatic transformation and allows for the determination of kinetic parameters of the reaction. nih.govresearchgate.net
| Enzymatic Reaction | Monitored Change | Wavelength Range | Information Gained |
|---|---|---|---|
| Tetrachlorocatechol → this compound | Time-dependent changes in UV absorption spectra | 200 - 400 nm | Real-time confirmation of enzymatic activity and product formation. |
Mass Spectrometry (MS) Applications beyond GC-MS (e.g., Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS))
While GC-MS is a powerful tool, it often necessitates chemical derivatization for polar, non-volatile compounds like this compound. sigmaaldrich.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly with an electrospray ionization (ESI) source, offers a direct analytical approach, circumventing the need for derivatization.
ESI is a soft ionization technique ideal for analyzing polar, thermally labile molecules. creative-proteomics.com For this compound, analysis would typically be performed in negative ion mode. In the ESI source, the acidic protons of the two carboxylic acid groups are readily lost, forming negatively charged ions, primarily the deprotonated molecule [M-H]⁻ or the doubly deprotonated molecule [M-2H]²⁻. This process allows the intact molecule to be transferred into the gas phase for mass analysis without fragmentation. creative-proteomics.com
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural confirmation. nih.gov In this setup, the precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to generate characteristic product ions, and then these fragments are detected in a second mass analyzer. nih.gov This specific transition from a precursor ion to a product ion can be monitored, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which significantly enhances selectivity and sensitivity by filtering out background noise from the sample matrix. researchgate.net
The fragmentation pattern obtained from MS/MS is unique to the molecule's structure, providing high confidence in its identification. For this compound, fragmentation would likely involve losses of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), providing a structural fingerprint for unequivocal identification in complex samples.
Sample Preparation and Derivatization Strategies
The successful analysis of this compound is highly dependent on the effectiveness of the sample preparation and, if required, derivatization strategies. These steps are crucial for isolating the analyte from the matrix, concentrating it to detectable levels, and converting it into a form suitable for the chosen analytical instrument.
The choice of extraction technique depends on the sample matrix (e.g., water, soil, biological tissue) and the physicochemical properties of this compound.
Acid-Base Extraction: This is a classical and highly effective liquid-liquid extraction (LLE) technique for separating acidic compounds from neutral and basic ones. libretexts.org The process involves adjusting the pH of an aqueous sample. At a low pH, this compound remains in its neutral, protonated form and can be extracted into a water-immiscible organic solvent like diethyl ether or ethyl acetate. core.ac.uk Conversely, by increasing the sample pH with a base, the carboxylic acid groups deprotonate, forming a water-soluble salt. libretexts.org This allows for the removal of neutral and basic interferences by washing with an organic solvent. The pH of the aqueous layer can then be re-acidified, and the target acid is back-extracted into a clean organic solvent. libretexts.org
Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE, reducing solvent consumption and offering higher sample throughput. For this compound, a reversed-phase SPE cartridge (e.g., C18) or a specialized anion-exchange cartridge could be used. In reversed-phase SPE, the acidified water sample is passed through the cartridge, and the relatively nonpolar acid is retained on the sorbent while salts and very polar substances pass through. The analyte is then eluted with a small volume of an organic solvent like methanol or acetonitrile.
Microwave-Assisted Extraction (MAE): For solid samples like soil or sediment, MAE can enhance extraction efficiency. google.com This technique uses microwave energy to heat the solvent and sample, accelerating the transfer of the analyte from the sample matrix into the solvent. google.com Using a weak acid solution as the extraction solvent can help maintain the stability of the target compound. google.com
The table below summarizes common extraction and concentration techniques applicable to this compound.
| Technique | Principle | Typical Solvents/Materials | Advantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its solubility and the pH of the aqueous phase. libretexts.org | Ethyl acetate, Diethyl ether, Dichloromethane | Simple, effective for separating acids from bases/neutrals. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent from a liquid sample and then eluted with a different solvent. | C18 or Anion-Exchange Cartridges, Methanol, Acetonitrile | High recovery, reduced solvent use, potential for automation. |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent to accelerate analyte extraction from a solid matrix. google.com | Water, Methanol, Ethanol (often with acid/base modifier) | Fast, efficient, reduced solvent volume compared to traditional methods. |
For analysis by Gas Chromatography (GC), derivatization is an essential step to modify the functional groups of this compound. gnomio.com The primary goals are to mask the polar carboxylic acid groups, thereby increasing the molecule's thermal stability and volatility for successful passage through the GC system. jfda-online.com
Esterification (Alkylation): This is the most common derivatization reaction for carboxylic acids. It involves converting the carboxyl groups (-COOH) into ester groups (-COOR). gcms.cz This can be achieved using various reagents. For example, diazomethane is a highly effective methylating agent, though it is toxic and explosive. A safer alternative is using an alcohol (like methanol) in the presence of an acid catalyst such as boron trifluoride (BF₃) or by using alkylchloroformates. phenomenex.blog The resulting methyl or other alkyl esters are significantly more volatile than the parent acid. The formation of a methyl ester of a cyclized lactone of this compound has been used for its identification. researchgate.net
The table below lists common derivatization reagents for carboxylic acids suitable for GC analysis.
| Derivatization Method | Reagent Example | Target Functional Group | Purpose |
| Esterification / Alkylation | Diazomethane, BF₃/Methanol, Propyl chloroformate phenomenex.blog | Carboxylic Acid (-COOH) | Increases volatility and thermal stability by forming esters. gcms.cz |
| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) sigmaaldrich.com | Carboxylic Acid (-COOH), Hydroxyl (-OH) | Increases volatility and thermal stability by forming TMS-esters. gnomio.com |
| Acylation | Perfluoro Acid Anhydrides (e.g., TFAA) | Amine (-NH₂), Hydroxyl (-OH) | Used primarily to enhance detectability by Electron Capture Detector (ECD). gcms.cz |
Extraction and Concentration Techniques
Quantitative Analysis and Method Validation in Complex Matrices
To ensure that analytical results are reliable and accurate, the chosen method must undergo rigorous validation. researchgate.net Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for its intended application. This is especially critical when analyzing trace levels of this compound in complex environmental matrices, which can contain numerous interfering compounds. researchgate.netmdpi.com
Key validation parameters, as outlined by international guidelines, include:
Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample. In chromatographic methods, this is demonstrated by showing that the analyte peak is well-resolved from other peaks and that blank matrix samples are free of interferences at the analyte's retention time.
Linearity and Range: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. ut.ac.ir This is typically evaluated by analyzing a series of standards at different concentrations (a minimum of five is recommended) and demonstrating a linear relationship with a high coefficient of determination (R² > 0.99). ut.ac.ir
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined through spike-recovery experiments, where a known amount of the analyte is added to a blank matrix sample. mdpi.com The sample is then analyzed, and the percentage of the spiked amount that is recovered is calculated. Acceptable recovery is typically within a pre-defined range (e.g., 80-120%). mdpi.com
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with acceptable precision. ut.ac.ir The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. researchgate.net These are often determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ). ut.ac.ir
To combat the "matrix effect"—the suppression or enhancement of the analytical signal caused by co-eluting compounds from the matrix—several strategies are employed. The use of an isotopically labeled internal standard (IL-IS) is considered the gold standard, as it behaves almost identically to the target analyte during extraction, cleanup, and analysis, thereby correcting for both sample processing losses and matrix-induced signal variations. europa.eu If an IL-IS is not available, matrix-matched calibration or the standard addition method can be used to compensate for these effects. mdpi.com
The table below summarizes the key method validation parameters.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to measure the analyte in the presence of interferences. | No significant interfering peaks at the analyte retention time in blank samples. |
| Linearity | Proportionality of the analytical signal to analyte concentration. ut.ac.ir | Coefficient of Determination (R²) ≥ 0.99. ut.ac.ir |
| Accuracy | Closeness of the measured value to the true value (often via spike recovery). mdpi.com | Recovery typically within 80-120%. mdpi.com |
| Precision | Agreement among repeated measurements, expressed as Relative Standard Deviation (RSD). mdpi.com | RSD typically ≤ 15-20%. |
| LOD (Limit of Detection) | Lowest concentration that can be reliably detected. ut.ac.ir | Signal-to-Noise Ratio ≥ 3. ut.ac.ir |
| LOQ (Limit of Quantitation) | Lowest concentration that can be reliably quantified. researchgate.net | Signal-to-Noise Ratio ≥ 10. |
Theoretical and Computational Studies of Tetrachloromuconic Acid
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the intrinsic properties of tetrachloromuconic acid, offering insights that complement experimental findings. These computational methods allow for a detailed examination of the molecule's electronic structure, stability of different conformations, and the energetic landscape of its various isomers.
Electronic Structure and Bonding Analysis
Theoretical studies, often employing Ab initio and Density Functional Theory (DFT) methods, have been applied to understand the electronic characteristics of molecules structurally related to this compound. For instance, calculations at the RHF/3-21G level or higher have been used to predict reaction selectivities, indicating the distribution of electron density and its influence on chemical reactivity. researchgate.net While direct electronic structure analysis of this compound is not extensively detailed in the provided search results, the methodologies used for similar chlorinated compounds are directly applicable. Such calculations would typically reveal the impact of the four chlorine atoms on the electron distribution within the diene carboxylic acid backbone, highlighting areas of electrophilicity and nucleophilicity. This information is crucial for understanding its reactivity in various chemical and biological transformations.
Conformational Analysis and Isomerism
This compound can exist in different spatial arrangements (conformers) and as various structural isomers. A significant aspect of its chemistry is its tendency to undergo cycloisomerization. nih.gov In acidic conditions, this compound cyclizes to form 2,3,5-trichlorodienelactone. nih.govnih.gov This reaction highlights the inherent instability of the open-chain form under certain conditions.
Computational studies can model the relative energies of the different conformers (e.g., s-cis vs. s-trans arrangements around the single bonds) and the energy barriers for their interconversion. Furthermore, the stability of different geometric isomers (e.g., cis,cis-, cis,trans-, and trans,trans-isomers) can be computationally assessed. While experimental work often identifies the cis,cis-isomer as the product of tetrachlorocatechol (B74200) oxidation, theoretical calculations can provide a more comprehensive picture of the potential energy surface, including the relative stabilities of less common isomers. For example, the conversion of tetrachlorocatechol yields this compound, which is then often identified as its cyclization product, underscoring the dynamic nature of its isomerism. nih.govnih.gov
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulation studies focused solely on this compound are not prevalent in the provided results, the principles of MD are highly relevant for understanding its behavior in complex environments, such as in solution or interacting with enzymes.
Reactivity Predictions and Reaction Pathway Modeling
The degradation of chlorinated aromatic compounds often involves the formation of this compound as a key intermediate. researchgate.net For instance, the bacterial degradation of 1,2,3,4-tetrachlorobenzene (B165215) proceeds via tetrachlorocatechol, which is then cleaved to form this compound. nih.gov Modeling the reaction pathway of this enzymatic oxidation and the subsequent steps in the degradation cascade is an area where computational methods can provide significant insights.
Theoretical models can be used to map the potential energy surface of these reactions, identifying transition states and calculating activation energies. This can help in understanding the reaction mechanisms and the factors that control the reaction rates. For example, the observation that this compound is unstable and readily cyclizes can be investigated computationally by modeling the reaction pathway of cycloisomerization, both in the gas phase and in solution, to understand the role of solvent and pH. nih.gov
Enzyme-Substrate Interactions (Docking Studies)
This compound is a substrate for enzymes in the chlorocatechol pathway, such as chloromuconate cycloisomerase. nih.gov Although specific docking studies with this compound are not detailed, the general approach is well-established. Docking simulations could be used to predict how this compound binds to the active site of such enzymes.
These studies would involve building a computational model of the enzyme's three-dimensional structure and then "docking" the this compound molecule into the active site in various orientations and conformations. The binding affinity for each pose would be calculated, and the most favorable binding mode would be identified. This can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the substrate and the amino acid residues of the enzyme. Such insights are crucial for understanding the enzyme's substrate specificity and catalytic mechanism. For example, understanding why some chloromuconate cycloisomerases have low or negligible activity towards certain muconates could be elucidated through comparative docking studies. nih.gov
Spectroscopic Property Prediction and Validation
Computational chemistry plays a vital role in predicting spectroscopic properties, which can then be used to interpret and validate experimental data.
For this compound and its derivatives, computational methods can predict various spectra, including:
Mass Spectrometry (MS): While MS is an experimental technique, computational analysis can help in interpreting the fragmentation patterns observed. For instance, the mass spectrum of the dimethylated derivative of this compound shows a very low intensity molecular ion peak (m/z = 306) and a base peak corresponding to the loss of a chlorine atom (m/z = 271). nih.gov Further characteristic peaks are observed at m/z = 275 (loss of a methoxy (B1213986) group) and m/z = 249 (loss of a carboxymethoxy group). nih.gov These fragmentation patterns can be rationalized through computational modeling of the bond dissociation energies and the stability of the resulting fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the chemical shifts of the carbon and proton atoms in the molecule, which can be compared with experimental NMR spectra to confirm the structure.
Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in the IR and Raman spectra. This can aid in the identification of functional groups and in the structural elucidation of the molecule and its isomers.
By comparing the computationally predicted spectra with experimentally obtained data from techniques like GC-MS and HPLC-UV, researchers can confirm the identity and structure of this compound and its transformation products, such as 2,3,5-trichlorodienelactone. nih.gov
Structure-Reactivity Relationship (SAR) Modeling
Formal Quantitative Structure-Activity Relationship (QSAR) or Structure-Reactivity Relationship (SAR) models specifically for this compound are not extensively documented in publicly available scientific literature. However, an understanding of its structure-reactivity relationship can be inferred from its role as a key intermediate in the biodegradation of various chlorinated aromatic compounds and its inherent chemical instability.
The reactivity of this compound is intrinsically linked to its molecular structure: a six-carbon dienyl dicarboxylic acid bearing four chlorine substituents. This structure dictates its behavior in both biological and chemical systems. Key aspects of its structure-dependent reactivity include its formation via enzymatic ring cleavage of a precursor, its propensity to undergo cycloisomerization, and its further degradation.
Formation from Tetrachlorocatechol: this compound is a known metabolite in the microbial degradation pathway of 1,2,3,4-tetrachlorobenzene. It is formed from the enzymatic cleavage of tetrachlorocatechol. nih.govresearchgate.net This reaction is catalyzed by chlorocatechol 1,2-dioxygenase, an intradiol dioxygenase that attacks the aromatic ring between the two hydroxyl groups, inserting molecular oxygen to yield the corresponding muconic acid. nih.govnih.gov The efficiency of this conversion is influenced by the high degree of chlorination, which can present steric hindrance to the enzyme. nih.gov
Cycloisomerization to 2,3,5-Trichlorodienelactone: A significant aspect of this compound's reactivity is its tendency to cyclize, particularly under acidic conditions. nih.govnih.gov The molecule is unstable and readily undergoes cycloisomerization to form 2,3,5-trichlorodienelactone. nih.govresearchgate.netnih.gov This intramolecular reaction is a critical step in the subsequent degradation pathway. The structure of the muconic acid derivative is a key determinant in the ease of this reaction. Studies on other chlorinated muconic acids have shown that the position of the chlorine atoms significantly affects the stability and the rate of cycloisomerization. For instance, 2-chloro- and 2-fluoro-cis,cis-muconic acids are relatively stable in slightly acidic solutions, whereas 3-substituted chloro-cis,cis-muconic acids cyclize readily. nih.gov
Reactivity with Oxidants: The reactivity of muconic acid derivatives with oxidizing agents like chlorine dioxide is also structure-dependent. Studies on various muconic acid derivatives have shown that they are susceptible to oxidation, and the reaction rates can be influenced by the presence of substituents on the carbon backbone. For example, the presence of electron-donating groups can increase the rate of reaction with chlorine dioxide. researchgate.net While specific data for this compound is sparse, it is expected that the four electron-withdrawing chlorine atoms would significantly influence its reactivity towards oxidants compared to its non-chlorinated counterpart. tandfonline.comtandfonline.com
Environmental Significance and Remediation Implications
Role as an Environmental Metabolite
Tetrachloromuconic acid has been identified as a key intermediate in the aerobic bacterial degradation of specific persistent organic pollutants (POPs), which are compounds noted for their resistance to environmental degradation. pops.int Its presence is a definitive indicator of the microbial breakdown of certain highly chlorinated benzene (B151609) and phenol (B47542) derivatives.
One prominent example is the mineralization of 1,2,3,4-tetrachlorobenzene (B165215) by the bacterium Pseudomonas chlororaphis RW71. nih.govresearchgate.net In this process, the bacterium initially attacks the aromatic ring to form tetrachlorocatechol (B74200). This catechol derivative is then subjected to ring cleavage by the enzyme chlorocatechol 1,2-dioxygenase, yielding this compound. nih.govresearchgate.net The pathway continues from this intermediate to progressively less chlorinated and simpler molecules.
Similarly, the degradation of pentachlorophenol (B1679276) (PCP), a widely used pesticide and wood preservative, can proceed through a pathway that generates this compound. nih.govpops.int Microbial action first converts PCP to tetrachlorocatechol, which then undergoes ring fission to form this compound, marking a crucial step in the detoxification process. nih.govresearchgate.net
Table 1: this compound as a Metabolite in POP Degradation
| Parent Pollutant | Key Bacterial Strain | Precursor to this compound | Degradation Pathway |
|---|---|---|---|
| 1,2,3,4-Tetrachlorobenzene | Pseudomonas chlororaphis RW71 | Tetrachlorocatechol | Modified ortho-cleavage pathway |
The formation and subsequent metabolism of this compound are integral to the complete mineralization of chlorinated aromatic compounds, a process that involves the release of chlorine atoms as chloride ions (Cl⁻). nih.govresearchgate.net This dechlorination is a critical aspect of detoxification, as the carbon-chlorine bond is highly stable and contributes to the persistence and toxicity of the parent pollutants. mdpi.com
In the degradation of 1,2,3,4-tetrachlorobenzene by P. chlororaphis RW71, the complete breakdown of the molecule results in the stoichiometric release of chloride. nih.govresearchgate.net The enzymatic steps that convert this compound into downstream metabolites, such as 2,3,5-trichlorodienelactone and eventually simpler organic acids, involve the breaking of these C-Cl bonds. nih.govresearchgate.net This series of reactions effectively removes the chlorine substituents from the aliphatic chain, transforming the hazardous organic pollutant into benign inorganic chloride and compounds that can enter central metabolic cycles like the Krebs cycle. nih.gov
Intermediate in the Degradation of Persistent Organic Pollutants (POPs)
Bioremediation Strategies for Chlorinated Aromatics
Understanding the metabolic pathways that involve this compound is fundamental to developing effective bioremediation strategies for environments contaminated with chlorinated aromatic hydrocarbons.
The fate of this compound in contaminated soil and water is dictated by the so-called "modified ortho cleavage pathway". nih.gov Following its formation from tetrachlorocatechol, this compound is typically unstable and is quickly converted by microbial enzymes. researchgate.netasm.org
The degradation sequence identified in laboratory studies is as follows:
Formation : Tetrachlorocatechol is cleaved by chlorocatechol 1,2-dioxygenase to form this compound. nih.gov
Cyclization : this compound undergoes cyclization to form 2,3,5-trichlorodienelactone. nih.govresearchgate.net
Further Degradation : This lactone is further metabolized to 2,3,5-trichloromaleylacetic acid, which is then broken down into less complex, de-chlorinated molecules like 2,4-dichloro-3-oxoadipic acid, eventually leading to compounds that can be used by the microorganisms for energy and growth. nih.gov
Monitoring for these specific intermediates—this compound and its subsequent products—can serve as a powerful tool to assess the progress of natural attenuation or the effectiveness of engineered bioremediation efforts at a contaminated site. nih.govresearchgate.net
To enhance the bioremediation of chlorinated aromatics, conditions must be optimized to support the growth and enzymatic activity of degrading microorganisms. Research on strains like P. chlororaphis RW71 has shown that environmental factors can significantly impact degradation efficiency. For instance, the metabolic activity and growth of this bacterium were inhibited when the pH of the medium dropped below 6.5 due to the production of acidic metabolites and chloride release. nih.gov
Therefore, optimizing bioremediation could involve:
pH Control : Implementing buffering agents in the contaminated soil or water to maintain a neutral pH, preventing the inhibition of key microbial populations. clu-in.org
Nutrient Amendment : Supplying essential nutrients such as nitrogen and phosphorus to stimulate the growth of the desired degrading bacteria. clu-in.org
Bioaugmentation : Introducing specialized microbial strains, such as P. chlororaphis RW71 or Bordetella sp., known to possess the complete degradation pathway, into a contaminated environment to supplement the indigenous microbial community. nih.govresearchgate.net
An alternative to using whole microbial cells is the application of the specific enzymes responsible for degradation. This cell-free approach can potentially overcome limitations associated with microbial growth and survival in toxic environments. The key enzymes in the pathway involving this compound are central to this strategy.
Table 2: Key Enzymes in the Degradation Pathway of Tetrachlorocatechol
| Enzyme | Substrate | Product |
|---|---|---|
| Chlorocatechol 1,2-dioxygenase | Tetrachlorocatechol | This compound |
Research has focused on the high activity of chlorocatechol 1,2-dioxygenase towards various chlorocatechols. nih.gov While its activity on tetrachlorocatechol is lower compared to less chlorinated catechols, it is significant enough to initiate the degradation cascade. nih.govresearchgate.net Future bioremediation technologies could involve the immobilization of these key enzymes on a stable matrix, creating a reactive barrier or a treatment system through which contaminated water could be passed for decontamination.
Ecological Impact and Transformation Products
Impact of its Stability and Reactivity on Environmental Persistence
This compound is a key intermediate in the microbial degradation of certain chlorinated aromatic compounds, such as 1,2,3,4-tetrachlorobenzene. researchgate.netnih.govnih.gov Its environmental persistence is intrinsically linked to its chemical stability and reactivity. Research indicates that this compound is a highly unstable compound. nih.gov This instability is a crucial factor in its environmental fate, as it dictates the speed at which it is transformed into subsequent products.
The high reactivity of this compound means that it does not persist in the environment for extended periods. For instance, during the analysis of microbial degradation pathways, it has been observed that this compound is difficult to detect as it readily undergoes cycloisomerization, especially under acidic conditions. nih.gov This chemical transformation results in the formation of 2,3,5-trichlorodienelactone. researchgate.netnih.gov The inherent instability and rapid conversion of this compound suggest that its direct ecological impact in terms of long-term persistence is minimal. Instead, the focus shifts to the persistence and toxicity of its degradation products. The formation of this compound is a step in the mineralization pathway of more complex and recalcitrant pollutants, initiated by enzymatic action. nih.govnih.gov
The enzymatic conversion of tetrachlorocatechol by chlorocatechol 1,2-dioxygenase leads to the formation of this compound. researchgate.netnih.govnih.gov However, this product is turned over at a slow rate by crude cell extracts, and its high instability in both chemical and enzymatic preparations makes it challenging to study as a substrate for subsequent enzymatic reactions. nih.gov The steric hindrance from the chlorine atoms and the compound's lipophilic character are thought to contribute to the slow rate of its formation. nih.gov
Formation and Fate of Subsequent Degradation Products (e.g., dienelactones, maleyl acetic acid derivatives)
The degradation of this compound proceeds through a defined pathway involving specific transformation products. Following its formation from tetrachlorocatechol, this compound is subject to further enzymatic and chemical reactions. researchgate.netnih.gov
One of the primary degradation products identified is 2,3,5-trichlorodienelactone . researchgate.netnih.govnih.gov This compound is formed through the cycloisomerization of this compound. This process can occur chemically, particularly in acidic environments, as demonstrated during HPLC analysis where acidic solvents caused the on-column cyclization of this compound into the dienelactone. nih.gov
Subsequent to the formation of the dienelactone, further degradation leads to the production of 2,3,5-trichloromaleyl acetic acid . researchgate.netnih.govnih.gov This conversion can be achieved through alkaline hydrolysis of the corresponding dienelactone or via enzymatic action. nih.gov The identification of methylated derivatives of 2,3,5-trichloromaleylacetate provides clear evidence for its role as a metabolite in the mineralization of tetrachlorocatechol. nih.gov The degradation pathway continues with the eventual breakdown of these intermediates into compounds that can enter central metabolic cycles, such as the Krebs cycle. nih.gov
The degradation pathway can be summarized in the following table:
| Precursor Compound | Intermediate | Subsequent Degradation Products |
| Tetrachlorocatechol | This compound | 2,3,5-Trichlorodienelactone |
| This compound | 2,3,5-Trichlorodienelactone | 2,3,5-Trichloromaleyl acetic acid |
| 2,3,5-Trichlorodienelactone | 2,3,5-Trichloromaleyl acetic acid | 2,4-Dichloro-3-oxoadipic acid |
Derivatives and Advanced Synthetic Applications of Tetrachloromuconic Acid
Synthesis and Characterization of Functionalized Tetrachloromuconic Acid Derivatives
The reactivity of this compound is dominated by its carboxylic acid groups and the electron-deficient diene backbone. These features allow for the synthesis of various functionalized derivatives.
One of the most significant and readily formed derivatives of this compound is its corresponding lactone. The cis,cis-isomer of this compound readily undergoes intramolecular cyclization to form 2,3,5-trichlorodienelactone. This reaction is particularly facile under acidic conditions. nih.govresearchgate.net In metabolic studies of chlorinated aromatic compounds, this compound is often not detected directly but rather as this more stable cyclic product, especially when analyses are performed using methods like High-Performance Liquid Chromatography (HPLC) that employ acidic mobile phases. nih.govresearchgate.net The conversion involves an intramolecular nucleophilic attack of one of the carboxyl groups onto the conjugated double bond, followed by the elimination of a chloride ion.
The identity of 2,3,5-trichlorodienelactone as a cyclization product of this compound has been confirmed through gas chromatography-mass spectrometry (GC-MS) analysis of derivatized samples from enzyme assays. nih.gov
Table 8.1: Synthesis of Lactone Derivative from this compound
| Precursor | Derivative | Reaction Type | Conditions | Analytical Method |
| This compound | 2,3,5-Trichlorodienelactone | Intramolecular Cyclization (Lactonization) | Acidification (e.g., to pH 1.5) | HPLC, GC-MS |
Standard organic chemistry methodologies can be applied to this compound to form ester and amide derivatives. vanderbilt.edulibretexts.org These reactions typically involve the activation of the carboxylic acid groups to enhance their reactivity toward nucleophiles like alcohols and amines.
Esterification: Esters of this compound can be synthesized by reacting the diacid with an alcohol, typically in the presence of an acid catalyst. A more efficient method involves converting the diacid to a more reactive intermediate, such as a diacyl chloride, followed by reaction with the desired alcohol. In research, the identification of this compound has been facilitated by its conversion to the corresponding methyl ester, which is more volatile and suitable for GC-MS analysis. researchgate.net
Amidation: Amides are generally prepared by reacting a carboxylic acid derivative with ammonia (B1221849) or a primary/secondary amine. libretexts.org The direct reaction between this compound and an amine would require harsh conditions. Therefore, a more practical route involves the formation of a more reactive acyl donor, such as the diacyl chloride or a diester, which can then readily react with an amine to yield the corresponding diamide. The reactivity of the acyl derivative is a key factor in the success of the amidation reaction. vanderbilt.edulibretexts.org
Table 8.2: General Synthetic Approaches for Ester and Amide Derivatives
| Derivative Type | Reagent(s) | General Reaction Pathway |
| Diester | Alcohol (e.g., Methanol (B129727), Ethanol) | R(COOH)₂ + 2 R'OH ⇌ R(COOR')₂ + 2 H₂O (Fischer Esterification) |
| Diester | Alcohol + Activating Agent | 1. R(COOH)₂ + SOCl₂ → R(COCl)₂ 2. R(COCl)₂ + 2 R'OH → R(COOR')₂ |
| Diamide | Amine (e.g., Ammonia, Primary/Secondary Amine) | 1. R(COOH)₂ → R(COCl)₂ 2. R(COCl)₂ + 2 R'₂NH → R(CONR'₂)₂ |
Note: R represents the C₄Cl₂H₂ backbone of the muconic acid.
Beyond lactones and simple acyl derivatives, this compound is an intermediate in enzymatic pathways that produce other modified chlorinated compounds. In the degradation of 1,2,3,4-tetrachlorobenzene (B165215) by Pseudomonas chlororaphis RW71, this compound is further transformed into metabolites such as 2,3,5-trichloromaleyl acetic acid and 2,4-dichloro-3-oxoadipic acid. researchgate.net These transformations, although enzymatic, demonstrate the chemical susceptibility of the carbon backbone to further oxidation and rearrangement, suggesting pathways for synthetic chemical modification.
Ester and Amide Derivatives
This compound as a Precursor in Complex Organic Synthesis
The unique structure of this compound makes it a specialized, though not widely used, precursor for certain classes of organic molecules.
This compound serves as a direct precursor to other polychlorinated aliphatic acids. researchgate.net Its role as an intermediate in the microbial mineralization of highly chlorinated benzenes highlights its position within a cascade of polychlorinated substances. researchgate.net The enzymatic conversion to downstream products like 2,3,5-trichloromaleyl acetic acid demonstrates that the this compound scaffold can be used to construct other complex, chlorinated molecules. researchgate.net
Table 8.3: Polychlorinated Compounds Derived from this compound in Microbial Pathways
| Precursor | Derived Compound | Transformation Type | Source |
| This compound | 2,3,5-Trichlorodienelactone | Lactonization | Pseudomonas chlororaphis RW71 researchgate.net |
| This compound | 2,3,5-Trichloromaleyl acetic acid | Enzymatic Conversion | Pseudomonas chlororaphis RW71 researchgate.net |
| This compound | 2,4-Dichloro-3-oxoadipic acid | Enzymatic Conversion | Pseudomonas chlororaphis RW71 researchgate.net |
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. britannica.comaskpharmacy.net The synthesis of these ring systems often relies on the cyclization of precursors containing multiple functional groups. Dicarbonyl and dicarboxylic acid compounds are common starting materials for forming heterocyclic rings. askpharmacy.net
While specific examples utilizing this compound for heterocyclic synthesis are not prominent in the literature, its structure holds significant potential. The two carboxylic acid groups can react with dinucleophiles to form various ring systems. For example, reaction with hydrazines could lead to pyridazinediones, while reaction with diamines could potentially yield diazepine (B8756704) derivatives. The conjugated diene system also offers handles for cycloaddition reactions, such as the Diels-Alder reaction, which could be used to construct complex carbocyclic and heterocyclic frameworks.
Table 8.4: Potential Heterocyclic Scaffolds from this compound
| Reagent Type | Potential Heterocyclic Product | General Reaction Principle |
| Hydrazine (B178648) (H₂N-NH₂) | Dichlorinated Pyridazinedione derivative | Condensation between dicarboxylic acid and hydrazine to form a six-membered ring with two nitrogen atoms. |
| 1,2-Diamine (e.g., Ethylenediamine) | Dichlorinated Diazepinedione derivative | Condensation between dicarboxylic acid and diamine to form a seven-membered ring with two nitrogen atoms. |
| Dieneophile | Polycyclic Adduct | [4+2] Cycloaddition (Diels-Alder reaction) where this compound acts as the diene. |
Exploration of Novel Reaction Pathways for Material Science or Chemical Reagents
The exploration of novel reaction pathways for this compound remains a specialized area of chemical research. While the compound is a known intermediate in the microbial degradation of certain chlorinated aromatic compounds, its direct application as a building block for material science or as a precursor for novel chemical reagents is not extensively documented in publicly available scientific literature. However, based on its chemical structure, potential reaction pathways can be hypothesized, drawing parallels with the known reactivity of similar dicarboxylic acids and chlorinated compounds.
This compound possesses two key functional features that could be exploited for the synthesis of new materials and reagents: the carboxylic acid groups and the chlorinated double bonds. The carboxylic acid moieties offer handles for traditional polymerization reactions, while the electron-deficient, chlorinated olefinic backbone presents opportunities for various addition and cycloaddition reactions.
Hypothesized Applications in Polymer Synthesis:
The presence of two carboxylic acid groups suggests that this compound could theoretically serve as a monomer in polycondensation reactions. For instance, it could react with diols to form polyesters or with diamines to form polyamides. The resulting polymers would be highly chlorinated, a feature that could impart specific properties such as flame retardancy or altered chemical resistance.
A hypothetical reaction for the formation of a polyester (B1180765) is shown below:
n HOOC-C(Cl)=C(Cl)-C(Cl)=C(Cl)-COOH + n HO-R-OH → [-OOC-C(Cl)=C(Cl)-C(Cl)=C(Cl)-COO-R-O-]_n + 2n H₂O
The properties of such polymers would be highly dependent on the nature of the diol or diamine co-monomer. Research in this area would need to overcome potential challenges, such as the steric hindrance from the chlorine atoms and the potential for side reactions involving the double bonds under polymerization conditions.
Potential as a Chemical Reagent:
The electron-deficient nature of the double bonds in this compound, due to the presence of four electron-withdrawing chlorine atoms, suggests its potential as a dienophile in Diels-Alder reactions. researchgate.netpressbooks.pubpearson.comsigmaaldrich.comwikipedia.org This could allow for the synthesis of complex, highly chlorinated cyclic and bicyclic structures, which could serve as intermediates for pharmaceuticals or agrochemicals.
Furthermore, the double bonds could be susceptible to various nucleophilic addition reactions. The reactivity of this compound could also be harnessed for the synthesis of novel heterocyclic compounds or coordination polymers. nih.govuoc.grrsc.orgnih.gov The carboxylate groups could act as ligands for metal ions, potentially forming metal-organic frameworks (MOFs) with unique structural and functional properties.
Research Findings:
Detailed experimental studies focusing specifically on the use of this compound for the synthesis of novel materials or as a chemical reagent are scarce. Some research has focused on the synthesis of novel polychlorinated compounds from precursors like o-chloranil, which also leads to the formation of this compound. wikipedia.org One study noted the formation of this compound during the disproportionation of tetrachloro-o-benzoquinone, and its subsequent isolation as the methyl ester of its cyclized lactone form. wikipedia.org
The table below summarizes the limited available information regarding the synthesis and reactivity of this compound and its derivatives.
| Precursor/Reactant | Reagents/Conditions | Product(s) | Research Focus |
| Tetrachloro-o-benzoquinone | Aqueous Sodium Hydroxide (B78521) | This compound, Tetrachlorocatechol (B74200) | Cannizzaro-type disproportionation wikipedia.org |
| This compound | Heat | Cyclized lactone | Intramolecular cyclization |
| Tetrachlorocatechol | Peracetic acid oxidation | This compound | Chemical synthesis |
| Tetrachlorocatechol | Cell extract of P. chlororaphis RW71 | This compound | Enzymatic synthesis |
| This compound | Acidic HPLC solvent (pH 1.5) | 2,3,5-Trichlorodienelactone | On-column cycloisomerization |
While direct applications in material science are not well-documented, the study of its reactivity, particularly its cyclization to a lactone, provides insight into its chemical behavior. wikipedia.org Further research is needed to fully explore the potential of this compound as a versatile building block in organic synthesis and polymer chemistry. The development of efficient synthetic routes to this compound and a deeper understanding of its reaction chemistry could unlock its potential for creating novel functional materials and chemical reagents.
Future Research Directions and Challenges
Elucidation of Unidentified Metabolic Pathways
The microbial degradation of tetrachloromuconic acid is a key step in the mineralization of recalcitrant pollutants like pentachlorophenol (B1679276) (PCP) and 1,2,3,4-tetrachlorobenzene (B165215). nih.govresearchgate.net While the initial conversion of tetrachlorocatechol (B74200) to this compound via chlorocatechol 1,2-dioxygenase is established, the subsequent metabolic steps are not entirely clear. nih.govresearchgate.net Research has identified downstream metabolites such as 2,3,5-trichlorodienelactone and 2,3,5-trichloromaleylacetic acid, suggesting a modified ortho-cleavage pathway. nih.govresearchgate.netnih.gov However, the complete sequence of enzymatic reactions leading to central metabolic intermediates like the tricarboxylic acid (TCA) cycle is an area of active investigation. The transformation of these chlorinated aliphatic compounds represents a significant knowledge gap. who.int Identifying the specific hydrolases, dehalogenases, and reductases, along with their genetic determinants, is crucial for a comprehensive understanding of the complete degradation pathway.
Development of Advanced Spectroscopic and Chromatographic Tools for Real-Time Monitoring
The study of transient and often low-concentration intermediates like this compound necessitates sophisticated analytical techniques. High-performance liquid chromatography (HPLC) is a common method for separating and quantifying metabolites in degradation studies. nih.govresearchgate.netshimadzu.com However, due to the instability of this compound, which can cyclize to 2,3,5-trichlorodienelactone under acidic conditions, sample preparation and analytical conditions must be carefully controlled. nih.gov
Future advancements lie in the development of real-time monitoring techniques. Advanced mass spectrometry methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer high sensitivity and selectivity for identifying and quantifying metabolites in complex environmental samples. waterandwastewater.comnih.gov Furthermore, the multi-attribute method (MAM), an emerging analytical workflow, has the potential to monitor multiple critical quality attributes of a bioprocess simultaneously, which could be adapted for monitoring bioremediation processes. chromatographyonline.com The development of paper-based analytical devices (PADs) and other portable sensors could also enable rapid, on-site monitoring of degradation processes in the field. su.se
Comprehensive Mechanistic Studies on Enzymatic Activity and Regulation
A deep understanding of the enzymes that produce and degrade this compound is fundamental to harnessing their full potential. The initial ring cleavage of tetrachlorocatechol is catalyzed by chlorocatechol 1,2-dioxygenase, a type of intradiol dioxygenase. nih.gov Mechanistic studies on these enzymes, often using model complexes, aim to elucidate the role of the metal center (typically iron) and the specifics of substrate binding and oxygen activation.
Similarly, the enzymes responsible for the downstream processing of this compound require further investigation. For instance, tetrachlorohydroquinone (B164984) dehalogenase, an enzyme involved in the degradation pathway of pentachlorophenol, utilizes two equivalents of glutathione (B108866) in a complex catalytic cycle. nih.gov Detailed kinetic and structural studies of these and other relevant enzymes will provide insights into their substrate specificity, catalytic efficiency, and regulatory mechanisms. This knowledge is essential for enzyme engineering efforts aimed at improving degradation rates and expanding the substrate range.
Exploration of Sustainable Synthetic Routes for this compound and its Derivatives
While this compound is primarily studied as a metabolite, its targeted synthesis and the synthesis of its derivatives are important for research purposes, such as providing analytical standards and substrates for enzymatic assays. Traditional chemical syntheses often involve harsh conditions and hazardous reagents. nih.gov There is a growing interest in developing sustainable or "green" synthetic methods. nih.govrsc.org
Biocatalysis offers a promising alternative. The use of whole cells or isolated enzymes, such as dioxygenases, can produce muconic acid derivatives from simple precursors under mild conditions. rsc.org For example, a Type I ring-cleaving dioxygenase has been used for the preparative-scale synthesis of various muconic acids. rsc.org Exploring similar biocatalytic routes for the synthesis of this compound and its derivatives could provide a more environmentally friendly approach. nih.govmdpi.com
Assessment of its Broader Environmental Cycling and Fate in Diverse Ecosystems
The environmental fate of this compound is intrinsically linked to the degradation of its parent compounds, such as pentachlorophenol. While studies have documented the presence of PCP in various environmental compartments, the specific cycling and persistence of its metabolites, including this compound, are less understood. pops.int The compound's high water solubility suggests it may be mobile in aquatic systems. However, its reactivity and susceptibility to further microbial degradation will influence its persistence and transport.
Q & A
Q. What are the primary synthesis pathways for tetrachloromuconic acid, and how do reaction conditions influence yield?
this compound is typically synthesized via chlorination of muconic acid derivatives or through microbial degradation of chlorinated aromatic compounds. Key variables include temperature (optimal range: 60–80°C), pH (acidic conditions favor stability), and catalyst selection (e.g., FeCl₃ for regioselective chlorination). Yield optimization requires controlled stoichiometry and inert atmospheres to prevent side reactions. Analytical validation via HPLC or NMR is critical to confirm purity .
Q. Which analytical methods are most reliable for quantifying this compound in environmental samples?
Reverse-phase HPLC coupled with UV detection (λ = 254 nm) is widely used due to its sensitivity for chlorinated compounds. For complex matrices (e.g., soil or wastewater), sample pretreatment with solid-phase extraction (SPE) improves recovery rates. Gas chromatography-mass spectrometry (GC-MS) is less common due to thermal instability but may be applied with derivatization (e.g., silylation) .
Q. What are the known physicochemical properties of this compound relevant to laboratory handling?
Key properties include:
Advanced Research Questions
Q. How can researchers resolve contradictions in reported degradation rates of this compound across studies?
Discrepancies often arise from variations in experimental design, such as microbial consortia diversity or redox conditions. To address this:
- Conduct controlled microcosm studies with standardized inocula (e.g., Sphingomonas spp. dominance).
- Use isotopically labeled this compound (¹³C or ³⁶Cl) to track degradation pathways.
- Apply meta-analysis frameworks (e.g., PRISMA guidelines) to systematically compare datasets and identify confounding variables .
Q. What experimental designs are optimal for studying this compound’s role in chlorinated aromatic compound degradation pathways?
- Batch Reactor Studies : Monitor intermediate metabolites (e.g., dichlorocatechols) via LC-MS/MS under aerobic/anaerobic conditions.
- Gene Expression Profiling : Use qPCR or RNA-seq to assess upregulated genes (e.g., clc operon) in degrading microbes.
- Kinetic Modeling : Fit data to Michaelis-Menten or Monod models to quantify substrate inhibition effects .
Q. How can researchers assess the ecological risks of this compound bioaccumulation in non-target organisms?
- Trophic Transfer Studies : Expose model organisms (e.g., Daphnia magna, zebrafish) to environmentally relevant concentrations (0.1–10 µg/L) and measure tissue accumulation via ICP-MS.
- QSAR Modeling : Predict toxicity endpoints using structural analogs (e.g., trichloroacetic acid) and validate with in vitro assays (e.g., mitochondrial membrane potential disruption) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Probit Analysis : Fit mortality data to sigmoidal curves for LC₅₀ determination.
- Mixed-Effects Models : Account for variability in replicate samples or interspecies differences.
- Bayesian Networks : Integrate abiotic factors (pH, temperature) to predict toxicity thresholds in field conditions .
Methodological Guidance for Data Interpretation
Q. How should researchers address gaps in mechanistic data for this compound’s environmental persistence?
- Multi-Omics Integration : Combine metagenomics (microbial diversity), metabolomics (intermediate profiling), and proteomics (enzyme activity) to reconstruct degradation networks.
- Long-Term Microcosm Monitoring : Track residual concentrations over 6–12 months to identify seasonal variability in degradation rates .
Q. What validation criteria should be applied when comparing this compound detection methods across laboratories?
Adhere to ISO/IEC 17025 standards, including:
- Interlaboratory precision (RSD < 15%).
- Limit of detection (LOD) ≤ 0.05 µg/L for water samples.
- Cross-validation with certified reference materials (CRMs) where available .
Tables for Comparative Analysis
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|
| Chlorination of Muconate | 65–75 | 90–95 | Byproduct formation (dioxins) |
| Microbial Degradation | 30–40 | 80–85 | Slow kinetics (>72 h) |
Q. Table 2: Degradation Rates Under Varying Conditions
| pH | Temperature (°C) | Half-Life (Days) | Dominant Pathway |
|---|---|---|---|
| 5.0 | 25 | 28 | Aerobic microbial |
| 7.5 | 25 | 7 | Abiotic hydrolysis |
| 5.0 | 40 | 14 | Photodegradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
